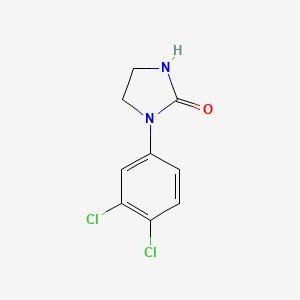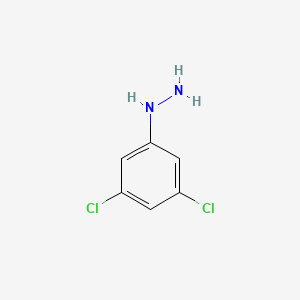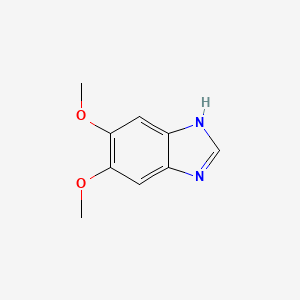
4-Bromo-2-nitrobenzaldehyde
Vue d'ensemble
Description
4-Bromo-2-nitrobenzaldehyde is an organic compound with the molecular formula C7H4BrNO3 and a molecular weight of 230.02 g/mol . It is a light orange to yellow crystalline solid that is soluble in methanol . This compound is used in various chemical syntheses and has applications in scientific research.
Analyse Biochimique
Biochemical Properties
4-Bromo-2-nitrobenzaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating the formation of desired products. For instance, it is involved in the synthesis of Tyrian Purple, a historically significant dye, through a series of reactions that include Claisen condensation and oxidative coupling . The interactions of this compound with enzymes and proteins are primarily based on its ability to act as an electrophile, reacting with nucleophilic sites on biomolecules.
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with cellular proteins can lead to changes in the activity of enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux within the cell . Additionally, this compound can impact gene expression by modifying transcription factors or other regulatory proteins, leading to changes in the expression levels of specific genes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is its ability to undergo nucleophilic substitution reactions, where it reacts with nucleophiles such as amines or thiols on biomolecules . This can result in the formation of covalent bonds between this compound and the biomolecule, leading to changes in the structure and function of the biomolecule. Additionally, this compound can act as an inhibitor or activator of enzymes, depending on the nature of the interaction and the specific enzyme involved .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Its stability and degradation are influenced by various factors, including temperature, pH, and the presence of other reactive species. In in vitro studies, this compound has been shown to degrade over time, leading to a decrease in its activity and effectiveness . In in vivo studies, long-term exposure to this compound can result in cumulative effects on cellular function, including potential toxicity at higher concentrations.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while at higher doses, it can exhibit toxic or adverse effects. Studies have shown that there is a threshold dose above which this compound can cause significant changes in cellular metabolism and gene expression . High doses can also lead to oxidative stress and damage to cellular components, highlighting the importance of careful dosage control in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion to other compounds. One of the key pathways involves its reduction to 4-bromo-2-nitrobenzyl alcohol, which can then undergo further reactions to form other products . The presence of the nitro and bromine substituents on the benzene ring influences the reactivity and specificity of these metabolic pathways, affecting the overall metabolic flux and the levels of metabolites produced.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence its localization and accumulation in specific cellular compartments . For example, this compound may be transported into the cell via specific membrane transporters and then bind to intracellular proteins that facilitate its distribution to target sites. The efficiency of these transport and distribution processes can impact the overall effectiveness of this compound in biochemical applications.
Subcellular Localization
The subcellular localization of this compound is determined by various factors, including targeting signals and post-translational modifications. It can be directed to specific compartments or organelles within the cell, where it exerts its effects on cellular function . For instance, this compound may localize to the mitochondria, where it can influence mitochondrial metabolism and energy production. The specific localization and activity of this compound within the cell are critical for its role in biochemical reactions and cellular processes.
Méthodes De Préparation
4-Bromo-2-nitrobenzaldehyde can be synthesized through a two-step process from 4-bromo-2-nitrobenzoic acid . The first step involves the reduction of 4-bromo-2-nitrobenzoic acid to (4-bromo-2-nitrophenyl)methanol using borane in tetrahydrofuran (THF) at room temperature for 48 hours . The second step involves the oxidation of (4-bromo-2-nitrophenyl)methanol to this compound using manganese(IV) oxide in dichloromethane under argon atmosphere for 12 hours .
Analyse Des Réactions Chimiques
4-Bromo-2-nitrobenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-bromo-2-nitrobenzoic acid.
Reduction: It can be reduced to form 4-bromo-2-nitrobenzyl alcohol.
Substitution: It can undergo nucleophilic substitution reactions due to the presence of the nitro and bromo groups.
Common reagents used in these reactions include borane, manganese(IV) oxide, and various nucleophiles . The major products formed from these reactions include 4-bromo-2-nitrobenzoic acid, 4-bromo-2-nitrobenzyl alcohol, and substituted derivatives .
Applications De Recherche Scientifique
4-Bromo-2-nitrobenzaldehyde is used in the synthesis of various pharmaceutical compounds . For example, it is used by Novartis to synthesize small molecule inhibitors of 3-phosphoinositide-dependent kinase (PDK1), which can be used to treat proliferative diseases . Additionally, it is used in the synthesis of heterocyclic compounds and as a starting material for the preparation of other organic compounds .
Mécanisme D'action
The mechanism of action of 4-bromo-2-nitrobenzaldehyde involves its reactivity as an electrophilic aromatic compound. The presence of the nitro and bromo groups makes it susceptible to nucleophilic attack, leading to various substitution reactions . The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Comparaison Avec Des Composés Similaires
4-Bromo-2-nitrobenzaldehyde can be compared with similar compounds such as:
4-Bromo-3-nitrobenzaldehyde: Similar in structure but with the nitro group in a different position.
5-Chloro-2-nitrobenzaldehyde: Contains a chlorine atom instead of a bromine atom.
2-Nitro-4-bromobenzaldehyde: Similar structure with the nitro and bromo groups in different positions.
These compounds share similar reactivity patterns but differ in their specific chemical properties and applications .
Propriétés
IUPAC Name |
4-bromo-2-nitrobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNO3/c8-6-2-1-5(4-10)7(3-6)9(11)12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSXUXSXBEUJRAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)[N+](=O)[O-])C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20920135 | |
| Record name | 4-Bromo-2-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20920135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
908334-04-3, 5551-12-2 | |
| Record name | 4-Bromo-2-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20920135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-2-nitrobenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is a simple and regioselective synthesis method for 4-Bromo-2-nitrobenzaldehyde?
A1: A highly regioselective synthesis of this compound utilizes a bromine/lithium exchange reaction. [] Starting with 2,5-Dibromo-1-nitrobenzene, reaction with phenyllithium at low temperature (-105°C) in tetrahydrofuran selectively forms the lithiated intermediate at the 2-position. Subsequent reaction with dimethylformamide yields this compound with excellent yield (92%). Notably, the isomeric 5-Bromo-2-nitrobenzaldehyde is not observed, highlighting the high regioselectivity of this approach. []
Q2: Can this compound be synthesized via direct bromination of 2-Nitrobenzaldehyde?
A2: While literature suggests the use of N-bromosuccinimide (NBS) or NaBr-NaIO4 in sulfuric acid for selective bromination of 2-Nitrobenzaldehyde to yield this compound, re-examination of these procedures revealed limitations. [] Reactions using NBS resulted in a mixture of mono- and dibrominated isomers instead of a single desired product. [] Furthermore, attempts to utilize NaBr-NaIO4 under the reported conditions failed to yield any product. [] These findings highlight the challenges associated with direct bromination and underscore the effectiveness of the bromine/lithium exchange method for selective synthesis.
Q3: What is a significant application of this compound in organic synthesis?
A3: this compound serves as a valuable precursor for synthesizing 6,6′-Dibromoindigo, also known as Tyrian purple, a historically significant dye. [] The synthesis involves a condensation reaction between this compound and nitromethane, providing a facile route to this valuable compound. [] This highlights the utility of this compound as a building block in organic synthesis.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N-[2-(Trifluoromethoxy)phenyl]acetamide](/img/structure/B1297679.png)
![3-[(4-Fluorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B1297681.png)




